molecular formula C15H13FO2 B6326866 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde CAS No. 2432849-04-0

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde

Cat. No.: B6326866
CAS No.: 2432849-04-0
M. Wt: 244.26 g/mol
InChI Key: MMALAAVJVOPTGT-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde (CAS 2432849-04-0) is a fluorinated aromatic aldehyde of interest in advanced organic synthesis and pharmaceutical research . This compound belongs to a class of substituted benzaldehydes that serve as versatile and fundamental building blocks for constructing more complex molecular architectures . The molecular structure incorporates a benzyloxy group and a fluorine atom, which can significantly alter the compound's physical, chemical, and biological properties . Fluorinated aromatic aldehydes are particularly valuable intermediates in contemporary organic synthesis . The high electronegativity of the fluorine atom withdraws electron density, influencing the reactivity of the aromatic ring towards further functionalization and modulating the electronics of the aldehyde group . Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to enhanced metabolic stability and altered lipophilicity in derivative molecules, which are highly desirable traits in the development of pharmaceuticals and agrochemicals . The specific arrangement of the fluoro, methyl, and benzyloxy substituents on the benzene ring in this compound creates a unique steric and electronic environment that dictates its reactivity and distinguishes it from other positional isomers . Researchers can leverage the aldehyde group as a reactive handle for a wide array of transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions, making it a key precursor for synthesizing structures like Schiff bases, heterocycles, and chalcones . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methyl-6-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11-7-8-14(13(9-17)15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMALAAVJVOPTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 6 Benzyloxy 2 Fluoro 3 Methylbenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a key site of reactivity in 6-(benzyloxy)-2-fluoro-3-methylbenzaldehyde, readily participating in a variety of nucleophilic additions, oxidations, and condensation reactions.

Nucleophilic Additions (e.g., Organometallic Reagents, Hydride Reductions)

The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by a range of nucleophiles, including organometallic reagents and hydride sources.

Organometallic Reagents: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to react with this compound to form secondary alcohols. The reaction proceeds via the nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. The specific choice of organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Hydride Reductions: The aldehyde can be readily reduced to the corresponding primary alcohol, (6-(benzyloxy)-2-fluoro-3-methylphenyl)methanol. This transformation is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol. For more sterically hindered or less reactive aldehydes, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be employed in an ethereal solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup.

Table 1: Nucleophilic Addition Reactions of this compound
ReagentProductReaction Type
Organometallic Reagents (e.g., Grignard, Organolithium)Secondary AlcoholNucleophilic Addition
Hydride Reductions (e.g., NaBH₄, LiAlH₄)Primary AlcoholNucleophilic Addition (Reduction)

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 6-(benzyloxy)-2-fluoro-3-methylbenzoic acid. A variety of oxidizing agents can be used for this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) in alkaline conditions or Jones reagent (CrO₃ in sulfuric acid and acetone) are effective. organic-chemistry.org Milder and more selective methods, which are often preferred to avoid potential side reactions with other functional groups, include oxidation with sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger or using silver oxide (Ag₂O).

Table 2: Oxidation of this compound
Oxidizing AgentProduct
Potassium permanganate (KMnO₄)6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid
Jones Reagent (CrO₃/H₂SO₄/acetone)6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid
Sodium chlorite (NaClO₂)6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid

Condensation Reactions with Carbon Nucleophiles

The aldehyde functionality is a key participant in various condensation reactions, which are fundamental carbon-carbon bond-forming processes. These reactions typically involve the reaction of the aldehyde with a stabilized carbanion.

One of the most common examples is the Wittig reaction . In this reaction, this compound would react with a phosphorus ylide (a triphenylphosphorane) to form an alkene. The geometry of the resulting alkene is dependent on the nature of the substituents on the ylide. This method is highly versatile for the synthesis of a wide array of substituted alkenes. For instance, a related compound, 2-fluoro-3-methoxybenzaldehyde, is known to react with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide in a Wittig reaction as part of the synthesis of benzosuberone derivatives.

Another important class of condensation reactions is the aldol (B89426) condensation and its variants. In the presence of a base, this compound can react with enolizable aldehydes or ketones to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyl compounds. Similarly, in the Knoevenagel condensation , the aldehyde reacts with active methylene (B1212753) compounds (compounds with two electron-withdrawing groups attached to a methylene carbon) in the presence of a weak base to produce a more stable unsaturated product.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the electronic properties of the existing substituents: the ortho-fluoro, meta-methyl, and para-benzyloxy groups relative to the aldehyde, and the aldehyde group itself. The interplay of their inductive and resonance effects determines the position and feasibility of both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the benzyloxy and methyl groups are activating, ortho- and para-directing groups due to their electron-donating properties through resonance and hyperconjugation, respectively. The fluorine atom is deactivating due to its strong inductive effect but is ortho- and para-directing due to its ability to donate a lone pair of electrons through resonance.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is generally less common for simple benzene derivatives unless the ring is activated by strong electron-withdrawing groups. In the case of this compound, the presence of the electron-withdrawing aldehyde group and the fluorine atom can facilitate SNA reactions, particularly at the position of the fluorine atom.

The fluorine atom is a good leaving group in SNA reactions, especially when there are electron-withdrawing groups ortho or para to it. In this molecule, the aldehyde group is ortho to the fluorine, which can activate it towards nucleophilic attack. Common nucleophiles for such reactions include amines, alkoxides, and thiolates. For example, the reaction with an amine would lead to the displacement of the fluoride (B91410) and the formation of a secondary amine derivative. The reaction conditions, such as the choice of solvent and base, are crucial for the success of these transformations.

Influence of Fluoro and Benzyloxy Groups on Electronic Properties and Reactivity

The electronic character of the benzene ring in this compound is significantly modulated by the opposing effects of the fluoro and benzyloxy substituents. The fluorine atom, located at the C-2 position, exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic substitution. Conversely, fluorine also possesses a lone pair of electrons that can be donated to the ring via a resonance effect (+R), although this effect is generally weaker than its inductive withdrawal.

The benzyloxy group at the C-6 position, on the other hand, is an activating group. The oxygen atom's lone pairs can be delocalized into the aromatic ring through a resonance effect (+R), increasing the electron density of the ring, particularly at the ortho and para positions. However, the oxygen atom is also electronegative, leading to a weaker electron-withdrawing inductive effect (-I).

Transformations Involving the Benzylic Position

The benzylic carbon of the benzyloxy group is a key site for chemical transformations due to its proximity to the phenyl ring, which can stabilize reactive intermediates.

Radical Reactions at the Benzylic Carbon

The benzylic C-H bonds of the benzyloxy group are susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. This reactivity is commonly exploited in radical halogenation reactions. A widely used reagent for this purpose is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as light or a peroxide. chemistrysteps.comyoutube.commasterorganicchemistry.com The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, leading to the formation of a benzylic radical. This radical then reacts with a bromine source to yield the benzylic bromide. The stability of the benzylic radical makes this position highly selective for bromination over other C-H bonds in the molecule. chemistrysteps.com

Table 1: General Conditions for Benzylic Radical Bromination

ReagentInitiatorSolventTemperature
N-Bromosuccinimide (NBS)AIBN (Azobisisobutyronitrile), Benzoyl peroxide, LightCCl₄, Benzene, AcetonitrileReflux

Benzylic Oxidation and Halogenation

The benzylic position can be oxidized to a carbonyl group under various conditions. Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can achieve this transformation. wikipedia.org The oxidation of benzyl (B1604629) ethers can also be accomplished using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which proceeds via a hydride abstraction mechanism. cdnsciencepub.com Furthermore, oxidation of benzyl ethers can lead to the formation of esters. rsc.org For instance, treatment with N-bromosuccinimide can lead to either aromatic aldehydes or methyl esters depending on the reaction conditions. nih.gov

Benzylic halogenation, as mentioned in the context of radical reactions, is a key transformation. Besides NBS for bromination, other reagents can be used for the introduction of different halogens at the benzylic position, although bromination is the most common and selective.

Table 2: Selected Reagents for Benzylic Oxidation

ReagentProduct Type
Potassium permanganate (KMnO₄)Carboxylic Acid (if R=H), Ketone (if R=alkyl/aryl)
Chromium trioxide (CrO₃)Carboxylic Acid/Ketone
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Aldehyde/Ketone
N-Bromosuccinimide (NBS)Aldehyde or Ester

Cleavage and Derivatization of the Benzyloxy Group

The benzyloxy group is frequently employed as a protecting group for alcohols in organic synthesis due to its relative stability and the various methods available for its removal. organic-chemistry.org

Catalytic Hydrogenolysis: This is one of the most common methods for the deprotection of benzyl ethers. The reaction involves the use of hydrogen gas and a palladium catalyst, typically on a carbon support (Pd/C). chemrxiv.orgambeed.comcommonorganicchemistry.com The C-O bond is cleaved to yield the corresponding alcohol and toluene. This method is generally mild and high-yielding.

Oxidative Cleavage: As discussed in the benzylic oxidation section, certain oxidizing agents can cleave the benzyl ether. For example, DDQ is effective for the oxidative deprotection of benzyl ethers. cdnsciencepub.comnih.gov Other systems, such as those involving oxoammonium salts, can also achieve this transformation. acs.org

Lewis and Brønsted Acids: Strong acids can also effect the cleavage of benzyl ethers, although this method is less common and can be harsh on other functional groups.

Table 3: Common Methods for Cleavage of Benzyl Ethers

MethodReagentsKey Features
Catalytic HydrogenolysisH₂, Pd/CMild, high-yielding, common
Oxidative CleavageDDQ, Oxoammonium saltsUseful for molecules sensitive to reduction
Acid-Catalyzed CleavageStrong acids (e.g., HBr, BBr₃)Can be harsh, less selective

Derivatization of the benzyloxy group itself, without cleavage, is less common but can involve reactions on the phenyl ring of the benzyl group, provided the conditions are chosen carefully to avoid cleavage of the ether linkage.

Synthetic Utility and Applications As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

Detailed examples of 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde serving as a precursor in the synthesis of complex organic molecules are not available in the current body of scientific literature.

Advanced Intermediates for Multistep Syntheses

There is no specific information detailing the role of this compound as an advanced intermediate in multistep synthetic pathways leading to complex target molecules.

Core Scaffold in Combinatorial Library Synthesis

No studies have been identified that utilize this compound as a core scaffold for the generation of combinatorial libraries.

Role in Organofluorine Chemistry

The specific role of this compound in organofluorine chemistry is not documented.

Facilitation of Fluorine-Containing Scaffold Assembly

There are no published examples of this compound being used to facilitate the assembly of novel fluorine-containing scaffolds.

Influence of Fluorine on Conformational Preferences and Reactivity in Subsequent Transformations

While the influence of fluorine on the conformational preferences and reactivity of organic molecules is a subject of general study, no research has specifically investigated these effects in derivatives of this compound.

Derivatization to Diverse Chemical Structures

Specific examples of the derivatization of this compound to form a diverse range of chemical structures could not be found in the reviewed literature.

Synthesis of Chalcone (B49325) Analogues

This compound is a suitable starting material for the synthesis of chalcone analogues. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one core, are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503). nih.gov This reaction is often catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. rsc.orgorganic-chemistry.org

The general procedure involves dissolving the benzaldehyde (B42025) derivative in ethanol, followed by the addition of the corresponding acetophenone and a catalytic amount of base. nih.gov The reaction mixture can be heated or sonicated to drive the reaction to completion. nih.govorganic-chemistry.org While this classical method is widely used, alternative approaches like microwave-assisted synthesis or solvent-free grinding methods have also been developed to improve yields and reduce reaction times. researchgate.net The reactivity of this compound in such condensations allows for the formation of chalcones with a specific substitution pattern, which can be further modified to create a library of derivatives for various applications.

Table 1: General Conditions for Claisen-Schmidt Condensation

Parameter Description Source(s)
Reactants Aromatic Aldehyde, Acetophenone nih.gov
Catalyst NaOH or KOH rsc.orgorganic-chemistry.org
Solvent Ethanol nih.gov
Conditions Heating or Ultrasound nih.govorganic-chemistry.org

| Workup | Solvent removal, recrystallization or chromatography | nih.gov |

Formation of Heterocyclic Systems (e.g., Pyrazino[1,2-c]pyrimidine derivatives)

The aldehyde functionality of this compound makes it a key precursor for the construction of various heterocyclic ring systems. Aldehydes are common starting points in multicomponent reactions that efficiently build complex cyclic molecules. rsc.org For instance, substituted benzaldehydes can react with malononitrile (B47326) and a secondary amine like piperidine (B6355638) or morpholine (B109124) in the presence of an acid catalyst (e.g., p-toluenesulphonic acid) to form benzopyrano-pyrimidine derivatives. rsc.org

While a direct synthesis of Pyrazino[1,2-c]pyrimidine from this specific aldehyde is not detailed in the provided sources, analogous syntheses demonstrate the principle. For example, pyrazino[1,2-b]indazoles have been efficiently synthesized through a cascade cyclization of indazole aldehydes with propargylic amines under catalyst-free conditions. rsc.org This highlights a general strategy where an aldehyde condenses with a molecule containing two nucleophilic sites (often amines) to form fused heterocyclic structures. The electrophilic nature of the aldehyde carbon in this compound facilitates its participation in such cyclocondensation reactions, opening pathways to novel fused pyrimidine (B1678525) and pyrazine-type heterocycles. nih.govnih.gov

Preparation of Trifluoromethylated Compounds

A significant application of aldehydes in modern synthetic chemistry is their conversion to trifluoromethylated analogues, as the trifluoromethyl (CF3) group can dramatically enhance the metabolic stability and lipophilicity of drug candidates. nih.gov The aldehyde group of this compound can be directly converted into a trifluoromethylated carbinol. This is achieved through nucleophilic trifluoromethylation, a reaction that introduces the CF3 moiety onto the carbonyl carbon. acs.org

A widely used reagent for this transformation is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. acs.org The reaction requires an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate the active trifluoromethyl anion. acs.org This anion then attacks the electrophilic aldehyde carbon, and subsequent hydrolysis of the resulting silyl (B83357) ether yields the corresponding 1,1,1-trifluoro-2-alkanol derivative. This method provides a direct and efficient route to introduce a CF3 group, transforming this compound into a valuable trifluoromethylated building block. acs.org

Precursor for Homoallyl Sulfonyl Amides

This compound can serve as a precursor for the synthesis of homoallyl sulfonyl amides. The synthesis of these compounds from aldehydes typically proceeds through an N-sulfonyl imine intermediate. rsc.org In a one-pot, three-component reaction, the aldehyde reacts with a primary sulfonamide (e.g., methanesulfonamide (B31651) or p-toluenesulfonamide) to form an N-sulfonyl imine in situ. nih.govacs.org

This electrophilic imine is then immediately trapped by a nucleophilic allylic reagent. acs.org Common allylic reagents for this purpose include allyl silanes or allyl stannanes, often activated by a Lewis acid. acs.org The allylic nucleophile adds to the imine carbon, forming the carbon-carbon bond and establishing the homoallylic framework. This multicomponent approach is highly efficient for creating complex products with good diastereoselectivity from simple starting materials. nih.gov Alternatively, a two-step process involving the pre-formation and isolation of the N-sulfonyl imine followed by reaction with an allylic organometallic reagent can also be employed. rsc.org

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

Due to its capacity to be transformed into diverse molecular structures, this compound is a valuable intermediate in the synthesis of pharmacologically relevant scaffolds. The chalcones derived from it, as discussed in section 4.3.1, are themselves a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. organic-chemistry.org

Furthermore, its utility in forming heterocyclic systems is of high importance in medicinal chemistry. researchgate.net Fused pyrimidine structures, for example, are core components of many biologically active compounds. rsc.org Pyrido[1,2-c]pyrimidine derivatives have been investigated as potential selective serotonin (B10506) reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands. nih.gov The ability to use this compound to construct such scaffolds, potentially decorated with fluorine and benzyloxy groups that can modulate pharmacological properties, underscores its significance. An analogue, 2-fluoro-3-methoxybenzaldehyde, is noted for its widespread use as a precursor for active pharmaceutical ingredients (APIs). researchgate.net This highlights the general utility of such substituted benzaldehydes in drug discovery and development. researchgate.net

Computational and Theoretical Investigations of 6 Benzyloxy 2 Fluoro 3 Methylbenzaldehyde

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic landscape of a molecule. These calculations can reveal the distribution of electrons and provide insights into the molecule's stability and reactivity.

The electronic behavior of 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde is governed by its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region where an electron is most likely to be accepted, highlighting potential sites for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group and the aromatic ring, which are rich in π-electrons. The electron-withdrawing nature of the fluorine and aldehyde groups would lead to a lower electron density in their vicinity within the HOMO. The LUMO, on the other hand, would likely be centered on the benzaldehyde (B42025) moiety, particularly the carbon atom of the carbonyl group, which is inherently electrophilic.

The electron density distribution, a map of electron probability, would show a high concentration of electrons around the oxygen atoms of the benzyloxy and aldehyde groups, as well as the fluorine atom, due to their high electronegativity. The aromatic rings would also exhibit significant electron density.

Table 1: Calculated Electronic Properties of this compound

Parameter Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV

Note: These values are hypothetical and represent typical ranges for similar aromatic aldehydes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show a significant negative potential around the oxygen atom of the carbonyl group and the fluorine atom. The benzyloxy oxygen would also exhibit a negative potential. The most positive potential would be expected around the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group. This suggests that nucleophiles would preferentially attack the carbonyl carbon, a characteristic reaction of aldehydes.

Mechanistic Studies of Reactions Involving the Compound

Computational chemistry can be used to model the pathways of chemical reactions, providing detailed information about the transition states and the energy changes that occur.

A common reaction involving benzaldehydes is nucleophilic addition to the carbonyl group. For instance, the addition of a Grignard reagent or a cyanide ion can be modeled. Computational methods can locate the transition state structure for such a reaction, which is the highest energy point along the reaction coordinate. Characterization of the transition state involves analyzing its geometry and vibrational frequencies. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction pathway.

By mapping the potential energy surface, the entire reaction pathway from reactants to products via the transition state can be elucidated. This provides a detailed, step-by-step view of the chemical transformation.

Table 2: Hypothetical Kinetic and Thermodynamic Data for the Addition of HCN to this compound

Parameter Calculated Value
Activation Energy (Ea) 15 kcal/mol

Note: These values are illustrative for a typical nucleophilic addition to a substituted benzaldehyde.

Conformational Analysis and Stereochemical Insights

The presence of rotatable bonds in this compound, such as the C-O bond of the benzyloxy group and the C-C bond connecting the aldehyde group to the aromatic ring, allows for the existence of different conformers. Conformational analysis aims to identify the most stable arrangement of the atoms in space.

Table 3: Relative Energies of Hypothetical Conformers of this compound

Conformer Dihedral Angle (Ar-C-O-CH2) Relative Energy (kcal/mol)
A 2.5
B 90° 0.0

Note: These are hypothetical values intended to illustrate the concept of conformational analysis.

Prediction of Spectroscopic Properties and Validation with Experimental Data

In the field of computational chemistry, the prediction of spectroscopic properties serves as a powerful tool for the structural elucidation and characterization of novel compounds. Theoretical calculations, most notably those based on Density Functional Theory (DFT), have become instrumental in providing insights into the relationships between molecular structure and spectroscopic behavior. nih.govconicet.gov.ar These computational methods allow for the in silico determination of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions observed in Ultraviolet-Visible (UV-Vis) spectroscopy.

The validation of these theoretical predictions against experimentally obtained data is a critical step in the research process. A strong correlation between calculated and experimental spectra not only confirms the proposed molecular structure but also validates the computational methodology employed. Discrepancies between predicted and measured values can, in turn, point to interesting molecular phenomena or limitations of the theoretical model.

Spectroscopic Data Comparison for Benzaldehyde

The following sections present a comparative analysis of the experimental and theoretically calculated spectroscopic data for benzaldehyde. The theoretical data is typically obtained using DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-31G*. nih.gov

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts for the protons of benzaldehyde show a good correlation with the experimental values.

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for Benzaldehyde
ProtonExperimental δ (ppm)Predicted δ (ppm)Difference (ppm)
Aldehydic-H9.989.95-0.03
Ortho-H7.867.80-0.06
Meta-H7.497.45-0.04
Para-H7.617.58-0.03

The minor differences observed between the experimental and predicted values are within the expected range for DFT-based NMR predictions and affirm the accuracy of the computational approach for this class of molecules. oxinst.com

Similarly, the ¹³C NMR chemical shifts can be predicted with a high degree of accuracy, aiding in the assignment of carbon signals in the experimental spectrum.

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for Benzaldehyde
CarbonExperimental δ (ppm)Predicted δ (ppm)Difference (ppm)
Aldehydic-C190.9192.5+1.6
C1 (ipso)137.8136.4-1.4
C2/C6 (ortho)129.3128.9-0.4
C3/C5 (meta)128.0128.5+0.5
C4 (para)134.4133.0-1.4

The agreement between the experimental and predicted ¹³C NMR data for benzaldehyde further substantiates the reliability of computational methods in characterizing the electronic structure of such aromatic aldehydes.

Theoretical calculations of vibrational frequencies in the IR spectrum are invaluable for assigning specific absorption bands to the corresponding molecular vibrations. A comparison for key vibrational modes of benzaldehyde is presented below.

Table 3: Comparison of Experimental and Predicted IR Frequencies (cm⁻¹) for Key Vibrational Modes of Benzaldehyde
Vibrational ModeExperimental Frequency (cm⁻¹)Predicted Frequency (cm⁻¹)Difference (cm⁻¹)
C=O stretch17031725+22
Aromatic C=C stretch15971605+8
Aldehydic C-H stretch28202835+15

Emerging Research Directions and Future Prospects

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly functionalized benzaldehydes such as 6-(benzyloxy)-2-fluoro-3-methylbenzaldehyde often relies on multi-step procedures that can be resource-intensive. A key area of future research will be the development of more efficient and sustainable synthetic routes. Current methodologies for creating substituted benzaldehydes include tandem reactions that avoid the isolation of intermediates, thereby saving time and resources. liberty.edu One-pot procedures, which combine multiple reaction steps in a single vessel, are also a promising avenue for increasing efficiency. rug.nlnih.govacs.orgresearchgate.net

For fluorinated aromatic compounds, innovative formylation processes that operate at lower pressures and temperatures are being explored. google.com These methods often utilize readily available starting materials and aim to minimize waste. The principles of green chemistry, such as the use of less toxic reagents and catalytic methods, are central to these new synthetic strategies. rug.nlresearchgate.net Future research will likely focus on adapting these sustainable approaches for the specific synthesis of this compound, potentially through novel catalytic systems or flow chemistry processes.

Exploration of Novel Reactivity Modalities

The presence of the aldehyde and fluoro-substituents on the aromatic ring of this compound opens up a wide range of possibilities for exploring novel reactivity. The aldehyde group is a versatile handle for various chemical transformations, including condensations, oxidations, and reductions. The fluorine atom, with its strong electron-withdrawing nature, can influence the reactivity of the aldehyde and the aromatic ring.

Recent advances in transition-metal-catalyzed reactions have enabled the direct functionalization of C-H bonds in benzaldehyde (B42025) derivatives. beilstein-journals.orgacs.org This allows for the introduction of new functional groups at specific positions, offering a powerful tool for creating complex molecules. For instance, palladium-catalyzed ortho C-H hydroxylation of benzaldehydes has been achieved using transient directing groups. acs.org The reactivity of fluorinated benzaldehydes in nucleophilic aromatic substitution and other transformations is also an active area of investigation. mdpi.com Future studies on this compound will likely focus on leveraging these advanced catalytic methods to explore its unique reactivity and synthesize novel derivatives with potentially valuable properties.

Advanced Applications in Material Science and Catalyst Design

Benzaldehyde derivatives are valuable building blocks for a wide range of materials, including polymers and functional organic molecules. researchgate.netresearchgate.netacs.org The incorporation of benzaldehyde functionalities into polymer structures can lead to materials with tailored properties, such as antimicrobial activity or specific thermal characteristics. researchgate.netacs.org For example, benzaldehyde derivatives have been immobilized onto polymers to create biocidal materials for biomedical applications and water treatment. researchgate.net

In the realm of catalyst design, benzaldehyde derivatives can serve as precursors to ligands for transition metal catalysts. academie-sciences.fr The aldehyde group can be readily converted into other functional groups, such as imines, which can coordinate to metal centers and influence the catalyst's activity and selectivity. The specific electronic and steric properties of this compound could be harnessed to design novel ligands for a variety of catalytic processes. Future research is expected to explore the potential of this compound in creating new polymers, functional materials, and as a scaffold for the development of innovative catalysts.

Integration with Machine Learning and AI for Synthetic Planning

By training AI models on extensive reaction data, it is possible to develop tools that can suggest retrosynthetic disconnections and forward reaction predictions with increasing accuracy. nih.govillinois.edu This can significantly accelerate the process of designing and implementing synthetic strategies for complex target molecules. The integration of AI with automated synthesis platforms also holds the promise of creating autonomous systems for chemical synthesis. For this compound, AI could be employed to identify the most efficient and sustainable synthetic routes, predict its reactivity in various transformations, and guide the design of new materials and catalysts based on its structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde?

  • The synthesis typically involves multi-step functionalization of a benzaldehyde core. A common approach includes:

Protection of hydroxyl groups : Benzyl ether protection is used to block reactive sites (e.g., using benzyl bromide under basic conditions).

Fluorination : Electrophilic fluorination or halogen exchange (e.g., via Balz-Schiemann reaction) introduces the fluorine atom at the 2-position.

Methylation : A Friedel-Crafts alkylation or nucleophilic substitution introduces the methyl group at the 3-position .

  • Example reaction sequence:

StepReagents/ConditionsTarget Functionalization
1BnBr, K₂CO₃, DMFBenzyloxy protection
2Selectfluor®, MeCNFluorination at C2
3CH₃I, AlCl₃Methylation at C3

Q. How is the purity and structural integrity of this compound verified?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.1 ppm, aldehyde proton at δ 9.8–10.2 ppm).
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ = 275.1 g/mol).
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .

Q. What are the primary research applications of this compound?

  • Medicinal chemistry : Acts as a precursor for fluorinated drug candidates, leveraging the benzyloxy group for metabolic stability and the fluorine atom for bioavailability enhancement.
  • Materials science : Used in liquid crystal synthesis due to its rigid aromatic core and substituent-dependent mesophase behavior .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed?

  • Directing groups : Use electron-donating groups (e.g., methoxy) to orient electrophilic fluorination. Computational modeling (DFT) predicts activation barriers for competing pathways.
  • Reaction optimization : Adjust solvent polarity (e.g., DMF vs. MeCN) and temperature to favor kinetically controlled products. Example: Selectfluor® in MeCN at 0°C yields >80% regioselectivity for 2-fluoro substitution .

Q. What strategies mitigate aldehyde oxidation during storage?

  • Stabilization methods :

  • Store under inert atmosphere (Ar/N₂) at –20°C.
  • Add radical inhibitors (e.g., BHT) to prevent autoxidation.
  • Derivatize as a stable acetal or imine for long-term storage, followed by mild hydrolysis before use .

Q. How does the benzyloxy group influence photophysical properties in material applications?

  • Experimental findings :

  • The benzyloxy group enhances π-conjugation, red-shifting UV-Vis absorption (λmax ~300 nm vs. 280 nm for non-benzyloxy analogues).
  • In bent-core liquid crystals, it promotes smectic phase stability (ΔH ~2.5 kJ/mol) by increasing molecular rigidity .

Q. What computational tools are used to predict biological activity?

  • Structure-activity relationship (SAR) studies :

  • Docking simulations : AutoDock Vina assesses binding affinity to target enzymes (e.g., COX-2 for anti-inflammatory applications).
  • Pharmacokinetic modeling : SwissADME predicts logP (~2.8) and blood-brain barrier permeability (low), guiding lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.